molecular formula C27H26F2N2O3S B2747381 7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one CAS No. 892765-28-5

7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

Cat. No.: B2747381
CAS No.: 892765-28-5
M. Wt: 496.57
InChI Key: YXXLCVZPRUPOAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-(Diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one" belongs to the quinolinone family, a class of organic compounds with a wide range of biological activities It features a diethylamino group, two fluorine atoms, a fluorophenyl group, and a methylbenzenesulfonyl group, which confer unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step reactions

Industrial Production Methods

In an industrial setting, the synthesis often employs optimized reaction conditions to maximize yield and minimize byproducts. This may include the use of catalytic agents, controlled temperatures, and specific solvents to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The aromatic rings and diethylamino group can be oxidized to form different quinoline derivatives.

  • Reduction: : The sulfonyl group and quinoline core can undergo reduction reactions, altering the compound's properties.

  • Substitution: : Halogen atoms (like fluorine) can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include strong acids (for protonation), bases (for deprotonation), and halogenating agents (for substitution). Reaction conditions often involve controlled temperatures and solvents like dimethyl sulfoxide or ethanol.

Major Products

Depending on the reagents and conditions, major products can include various quinoline derivatives, sulfonylated compounds, and fluorinated analogues.

Scientific Research Applications

This compound is a valuable tool in multiple fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules, including proteins and nucleic acids.

  • Medicine: : Investigated for potential therapeutic properties, such as anti-inflammatory and anticancer effects.

  • Industry: : Applied in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The compound exerts its effects through various mechanisms:

  • Molecular Targets: : It can bind to specific proteins, enzymes, or receptors, altering their activity.

  • Pathways Involved: : It may influence pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison

Compared to other quinolinone derivatives, this compound's unique substituents confer distinct chemical properties, such as higher lipophilicity and enhanced biological activity.

Similar Compounds

  • 6-Fluoro-2-(trifluoromethyl)quinolin-4-one: : Another fluorinated quinolinone with distinct biological activities.

  • 4-Methyl-2-(methylsulfonyl)quinoline: : Similar in structure but lacks the diethylamino group, resulting in different reactivity and applications.

There you have it! Detailed, without the chemical name shortcuts. Interested in diving deeper into any of these sections?

Properties

IUPAC Name

7-(diethylamino)-6-fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methylphenyl)sulfonylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26F2N2O3S/c1-4-30(5-2)25-15-24-22(14-23(25)29)27(32)26(35(33,34)21-11-9-18(3)10-12-21)17-31(24)16-19-7-6-8-20(28)13-19/h6-15,17H,4-5,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXLCVZPRUPOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C2C(=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC(=CC=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.